molecular formula C7H3F3N2 B13681429 2-Ethynyl-5-(trifluoromethyl)pyrimidine

2-Ethynyl-5-(trifluoromethyl)pyrimidine

Cat. No.: B13681429
M. Wt: 172.11 g/mol
InChI Key: LBDOHRMJFMIBBD-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H3F3N2. It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethyl)pyrimidine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to a halogenated pyrimidine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynyl-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Ethynyl-5-(trifluoromethyl)pyridine
  • 2-Ethynyl-4-(trifluoromethyl)pyrimidine
  • 2-Ethynyl-6-(trifluoromethyl)pyrimidine

Comparison: Compared to these similar compounds, 2-Ethynyl-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of both the ethynyl and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications .

Properties

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H3F3N2/c1-2-6-11-3-5(4-12-6)7(8,9)10/h1,3-4H

InChI Key

LBDOHRMJFMIBBD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

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